Trans-Trimethoxyresveratrol is a derivative of Resveratrol (RSV),and it may be a more potent anti-inflammatory, antiangiogenic and vascular-disrupting agent when compared with resveratrol. In vitro: The in vitro study of resveratrol and trans-Trimethoxyresveratrol showed rather weak cytotoxic effects on three cancer cell lines (HepG2, MCF-7, and MDA-MB-231), which contradicted a previous study reporting that resveratrol inhibited MCF-7 cells with an IC50 of about 10μM. This discrepancy might be explained by the fact that the measurements were made 24h after drug treatment, whereas the measurements of the previous study were taken 6 days after. The fact that the cytotoxic effect of trans-Trimethoxyresveratrol was lower than that of resveratrol is surprising, because in many studies, trans-Trimethoxyresveratrol is the most active analogue of resveratrol, although resveratrol shows much stronger antioxidant effects than that of trans-Trimethoxyresveratrol. In vivo: Zebrafish embryos offer great advantage over their adults as well as other in vivo models because of the external development and optical transparency during their first few days, making them invaluable in the inspection of developmental processes. These unique advantages can even be made more useful when specific cell types are labeled with fluorescent probes. Zebrafish embryo in vivo, suggests that trans-Trimethoxyresveratrol has both more potent antiangiogenic activity and more importantly, stronger specific cytotoxic effects on endothelial cells than does resveratrol.
(E)-3,5,4'-Trimethoxystilbene
CAS No.: 22255-22-7
Cat. No.: VC0003926
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22255-22-7 |
---|---|
Molecular Formula | C17H18O3 |
Molecular Weight | 270.32 g/mol |
IUPAC Name | 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
Standard InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ |
Standard InChI Key | GDHNBPHYVRHYCC-SNAWJCMRSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC |
SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Appearance | Powder |
Chemical Identity and Structural Features
Molecular Structure and Configuration
(E)-3,5,4'-Trimethoxystilbene (C₁₇H₁₈O₃) consists of two benzene rings connected by a trans-configured ethylene bond. The methoxy substituents at the 3 and 5 positions on one ring and the 4' position on the opposing ring confer distinct electronic and steric properties. X-ray crystallography reveals a near-coplanar arrangement of the aromatic rings, with an inter-ring dihedral angle of 6.6°, facilitating π-π interactions in biological systems . The trans configuration ensures optimal spatial alignment for binding to cellular targets such as tubulin and cytochrome P450 enzymes .
Synthesis and Derivatization
The compound is typically synthesized via a Wittig-Horner reaction between 3,5-dimethoxybenzylphosphonate and 4-methoxybenzaldehyde . This method yields the E-isomer predominantly, with photoisomerization required to produce the Z-configuration . Purification involves column chromatography on silica gel or polyamide, with final characterization by ¹H NMR, EI-MS, and X-ray diffraction . Modifications to the methoxy substitution pattern, such as introducing hydroxyl groups or altering positions, have been explored to optimize bioactivity .
Antiproliferative Activity Against Cancer Cell Lines
In Vitro Cytotoxicity Profiles
(E)-3,5,4'-Trimethoxystilbene exhibits potent antiproliferative effects across a panel of human cancer cell lines. Comparative studies with resveratrol and its analogues demonstrate that methylation enhances cytotoxicity, likely due to increased lipophilicity and resistance to glucuronidation .
Table 1: GI₅₀ Values (μM) of (E)-3,5,4'-Trimethoxystilbene (2) and Analogues
Compound | DU-145 (Prostate) | LNCaP (Prostate) | M-14 (Melanoma) | KB (Epidermoid) |
---|---|---|---|---|
2 (E-isomer) | 4.7 ± 1.2 | 20.0 ± 1.9 | 12.1 ± 1.7 | 36.0 ± 2.8 |
Z-isomer (6) | 3.1 ± 0.8 | 15.4 ± 1.2 | 8.9 ± 1.0 | 22.5 ± 1.5 |
Resveratrol (1) | 22.7 ± 1.3 | 35.1 ± 2.4 | 31.0 ± 3.1 | 72.8 ± 2.6 |
Data adapted from Cardile et al. (2007) and Madadi et al. (2014) .
Mechanism of Action
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest . This mechanism mirrors that of combretastatin A-4, a natural cis-stilbene with established antitubulin activity . Additionally, (E)-3,5,4'-trimethoxystilbene suppresses cytochrome P450 1A1/1B1 (CYP1A1/1B1), enzymes implicated in procarcinogen activation . Dual targeting of tubulin and CYP enzymes positions it as a multifunctional chemotherapeutic agent.
Structure-Activity Relationships (SAR)
Role of Methoxy Substitutions
Methoxy groups at the 3, 5, and 4' positions are critical for bioactivity. Removal of the 4'-methoxy (as in 3,4'-dimethoxy-5-hydroxystilbene) reduces potency by 50% in DU-145 cells, underscoring the importance of hydrophobic interactions at this position . Conversely, methylation of resveratrol’s hydroxyl groups enhances metabolic stability without compromising target affinity .
Stereochemical Influences
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Methylation confers resistance to phase II metabolism, as evidenced by the compound’s prolonged half-life in hepatic microsomes compared to resveratrol . This property enhances its suitability for oral administration.
In Vivo Efficacy and Toxicity
Comparative Analysis with Natural and Synthetic Analogues
Resveratrol Derivatives
(E)-3,5,4'-Trimethoxystilbene outperforms resveratrol in antiproliferative assays but is less potent than combretastatin A-4 . Hybrid derivatives combining methoxy and hydroxyl groups (e.g., 3,4'-dimethoxy-5-hydroxystilbene) offer a balance between activity and solubility .
Diarylaceylonitrile Analogues
Diarylacylonitriles, such as compound 3b, exhibit sub-nanomolar GI₅₀ values by targeting tubulin and inducing apoptosis via mitochondrial pathways . These findings suggest that stilbene derivatives remain a fertile area for anticancer drug development.
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